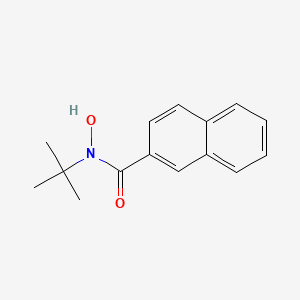
N-tert-Butyl-N-hydroxynaphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butyl-N-hydroxynaphthalene-2-carboxamide is a chemical compound with the molecular formula C15H17NO2. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. This compound is characterized by the presence of a tert-butyl group, a hydroxyl group, and a naphthalene ring, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-tert-Butyl-N-hydroxynaphthalene-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of tert-butyl benzoate with nitriles, catalyzed by Zn(ClO4)2·6H2O under solvent-free conditions at 50°C. This method yields the desired compound in high purity and yield . Another method involves the reaction of di-tert-butyl dicarbonate with nitriles, catalyzed by Cu(OTf)2 at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of catalyst and reaction conditions may vary depending on the desired scale and purity of the final product. The use of solvent-free conditions and efficient catalysts like Zn(ClO4)2·6H2O and Cu(OTf)2 ensures high yield and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
N-tert-Butyl-N-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield naphthalene-2-carboxylic acid derivatives, while reduction may produce naphthalene-2-carboxamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-tert-Butyl-N-hydroxynaphthalene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is explored for its potential use in drug development, particularly in the treatment of diseases like HIV and cancer.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-tert-Butyl-N-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and naphthalene ring play crucial roles in its binding to target proteins and enzymes. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
N-tert-Butyl-N-hydroxynaphthalene-2-carboxamide can be compared with other similar compounds, such as:
N-tert-Butyl-N-hydroxybenzamide: Similar structure but with a benzene ring instead of a naphthalene ring.
N-tert-Butyl-N-hydroxyphenylacetamide: Contains a phenyl group and an acetamide moiety.
N-tert-Butyl-N-hydroxyaniline: Features an aniline group instead of a carboxamide group.
These compounds share some chemical properties but differ in their specific applications and biological activities. This compound is unique due to its naphthalene ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
113443-61-1 |
|---|---|
Molekularformel |
C15H17NO2 |
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
N-tert-butyl-N-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C15H17NO2/c1-15(2,3)16(18)14(17)13-9-8-11-6-4-5-7-12(11)10-13/h4-10,18H,1-3H3 |
InChI-Schlüssel |
IHZNWRYMJLLZQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N(C(=O)C1=CC2=CC=CC=C2C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


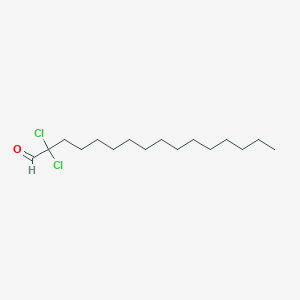
![3-[5-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-methyl-5-oxopyrrol-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-2-[[4-(2-carboxyethyl)-3-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B14303880.png)
![1,1'-{Methylenebis[(4,1-phenylene)oxymethylene]}bis(2-methylbenzene)](/img/structure/B14303881.png)
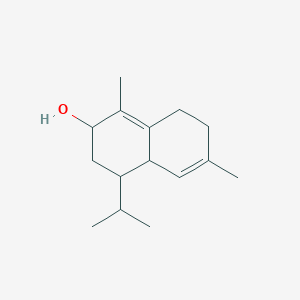
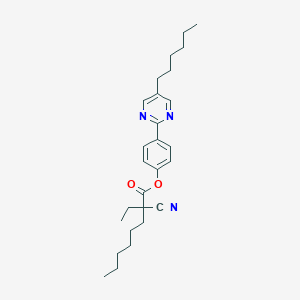
![1-Chloro-2-{[2-(2-chloroethoxy)ethoxy]methoxy}ethane](/img/structure/B14303897.png)
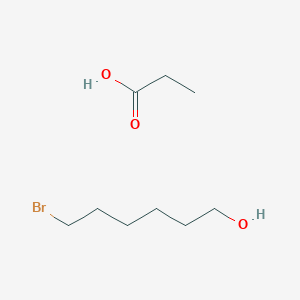
![2,2-Dichloro-1-[2,2-dimethyl-5-(thiophen-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B14303931.png)
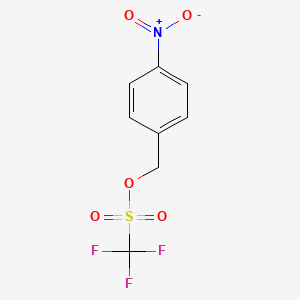
![1-Methylidenespiro[4.5]decan-7-one](/img/structure/B14303938.png)
![4-{2-[4-(Methanesulfonyl)phenyl]ethenyl}benzaldehyde](/img/structure/B14303948.png)
![4,4'-[(2-Hydroxyphenyl)methylene]bis(2-methylphenol)](/img/structure/B14303955.png)
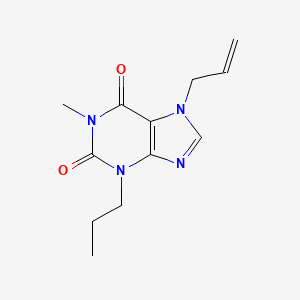
![Ethyl [4-(acetyloxy)cyclohexylidene]acetate](/img/structure/B14303968.png)
